2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde 2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682234
InChI: InChI=1S/C9H8F2O2/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde

CAS No.:

Cat. No.: VC16682234

Molecular Formula: C9H8F2O2

Molecular Weight: 186.15 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde -

Specification

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
IUPAC Name 2-(2,6-difluoro-4-methoxyphenyl)acetaldehyde
Standard InChI InChI=1S/C9H8F2O2/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h3-5H,2H2,1H3
Standard InChI Key BGQWOBVTNIWUDA-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C(=C1)F)CC=O)F

Introduction

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde is an organic compound belonging to the class of aromatic aldehydes. It features a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and an acetaldehyde functional group attached to the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential biological activity.

Synthesis Pathways

The synthesis of 2-(2,6-difluoro-4-methoxyphenyl)acetaldehyde typically involves:

  • Starting Material Selection: The precursor is often a difluorinated anisole derivative.

  • Formylation Reaction: A Vilsmeier-Haack reaction is commonly employed to introduce the aldehyde group onto the aromatic ring.

  • Purification: The crude product is purified using recrystallization or chromatography.

4.1. Pharmaceutical Research

The compound's structure suggests potential applications as an intermediate in synthesizing bioactive molecules:

  • The aldehyde group enables further derivatization into hydrazones, oximes, or Schiff bases.

  • Fluorine atoms enhance metabolic stability and bioavailability in drug candidates.

4.2. Agrochemical Development

Aromatic aldehydes with fluorine substitutions are often explored for pesticidal or herbicidal properties due to their ability to interact with biological targets in pests.

4.3. Material Science

Fluorinated aromatic compounds are used in designing advanced materials due to their chemical resistance and thermal stability.

Analytical Characterization

The compound can be characterized using standard spectroscopic techniques:

TechniqueKey Observations
NMR (1H & 13C)Signals for aldehyde proton (~9–10 ppm) and methoxy group (~3.5 ppm); aromatic protons appear between 6–8 ppm
Mass SpectrometryMolecular ion peak at m/z = 186 (consistent with C9H8F2O2C_9H_8F_2O_2)
IR SpectroscopyStrong absorption near 1700 cm1^{-1} for the C=O stretch of the aldehyde group

Safety and Handling

AspectDetails
ToxicityPotential irritant; handle with care to avoid inhalation or skin contact
StorageStore in a cool, dry place away from light and moisture
StabilityStable under normal conditions but may degrade upon prolonged exposure to air or light

Research Findings

Recent studies on similar fluorinated aromatic aldehydes have demonstrated:

  • Enhanced binding affinity in molecular docking studies for pharmaceutical targets.

  • Improved pharmacokinetic properties due to fluorination.

  • Potential anti-cancer and anti-inflammatory properties when incorporated into larger molecular frameworks.

Further experimental data specific to this compound is required for detailed biological assessments.

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